1H-Pyrrole-3-sulfonamide
Description
Structure
3D Structure
Properties
CAS No. |
189063-21-6 |
|---|---|
Molecular Formula |
C4H6N2O2S |
Molecular Weight |
146.17 g/mol |
IUPAC Name |
1H-pyrrole-3-sulfonamide |
InChI |
InChI=1S/C4H6N2O2S/c5-9(7,8)4-1-2-6-3-4/h1-3,6H,(H2,5,7,8) |
InChI Key |
SSKNVFBNMYLIHB-UHFFFAOYSA-N |
SMILES |
C1=CNC=C1S(=O)(=O)N |
Canonical SMILES |
C1=CNC=C1S(=O)(=O)N |
Synonyms |
1H-Pyrrole-3-sulfonamide(9CI) |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 1h Pyrrole 3 Sulfonamide and Its Derivatives
Direct Synthesis Approaches to 1H-Pyrrole-3-sulfonamide Scaffold
Direct synthesis of the this compound core involves methods where the pyrrole (B145914) ring is constructed with the sulfonamide group already in place or is introduced in a one-pot sequence. A primary method for introducing a sulfonyl group onto a pre-existing pyrrole ring is through electrophilic sulfonation using reagents like a pyridine-sulfur trioxide complex (Py·SO₃) wikipedia.org.
Another powerful strategy is the construction of the pyrrole ring from acyclic precursors already containing the necessary sulfonyl group. The Van Leusen pyrrole synthesis, a [3+2] cycloaddition reaction, utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. Reaction of TosMIC with α,β-unsaturated esters or ketones (Michael acceptors) in the presence of a base can directly yield 3- or 4-sulfonyl-substituted pyrroles nih.gov. For instance, reacting methyl 3-arylacrylate esters with TosMIC affords 4-aryl-3-(methoxycarbonyl)-pyrroles, where the tosyl group is a p-toluenesulfonamide (B41071) derivative nih.gov.
The Paal-Knorr synthesis, a classical method for pyrrole formation, can also be adapted. This involves the condensation of a 1,4-dicarbonyl compound with a primary amine or an amine equivalent. By using a primary sulfonamide in this reaction, N-sulfonylated pyrroles can be generated researchgate.net. A variation of this, the Clauson-Kaas reaction, uses 2,5-dimethoxytetrahydrofuran (B146720) as a 1,4-dicarbonyl surrogate, which can be reacted with various primary amines, including sulfonamides, often under acidic conditions or with microwave activation, to yield N-substituted pyrroles researchgate.netorganic-chemistry.org.
More recent metal-free approaches involve a base-promoted cascade addition–cyclization of propargyl sulfonylamides with trimethylsilyl (B98337) cyanide. nih.govrsc.org. This method allows for the direct synthesis of highly substituted pyrroles where the sulfonyl group is eliminated, but demonstrates the utility of sulfonylamides as precursors in complex ring-forming cascades nih.gov.
Synthesis of Substituted this compound Analogues and Hybrids
Once the pyrrole-sulfonamide scaffold is established, the pyrrole ring can be further functionalized. Standard electrophilic substitution reactions are common. Halogenation, using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), typically occurs at the electron-rich α-positions (C2 or C5) of the pyrrole ring wikipedia.org. The directing effects of the existing sulfonamide group and other substituents will influence the regioselectivity of these reactions. Silylation of the pyrrole nitrogen can be used to direct halogenation to the less reactive β-position (C3 or C4) wikipedia.org.
Rhodium-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with vinyl ethers provides a versatile route to variously substituted pyrroles organic-chemistry.org. This method generates α-imino rhodium carbene complexes as intermediates, which then react to form the pyrrole ring, offering a pathway to mono-, di-, and trisubstituted products organic-chemistry.orgorganic-chemistry.org. A one-pot, three-component version of this reaction starting from terminal alkynes, N-sulfonyl azides, and alkenyl alkyl ethers has also been developed, demonstrating high efficiency organic-chemistry.org.
The sulfonamide group itself offers a handle for extensive diversification. For a primary sulfonamide (–SO₂NH₂), the nitrogen can be readily alkylated or arylated to produce secondary or tertiary sulfonamides. More advanced modifications involve leveraging N-sulfonyl pyrroles as synthetic linchpins. These accessible compounds can undergo S–N bond cleavage under various conditions (chemical, electrochemical, or photochemical) to generate a range of other sulfur-based functional groups, effectively transforming the sulfonamide nih.govresearchgate.net. This strategy has been used in the late-stage functionalization of drug molecules containing a primary sulfonamide, converting them into sulfonic acids or sulfonates via a sulfonyl pyrrole intermediate researchgate.net.
A novel carbene-catalyzed method has been developed for the highly enantioselective modification of sulfonamides. This reaction allows for the selective modification of sulfonamide-containing drug molecules to create corresponding phthalidyl derivatives, which can function as potential prodrugs rsc.org. Furthermore, trans-sulfonylation reactions in pyrrole-fused benzosultams (cyclic sulfonamides) provide access to (NH)-2-arylpyrroles with an ortho-sulfonamide functionality, which are otherwise difficult to obtain rsc.org.
Fusing the pyrrole-sulfonamide core with other heterocyclic rings creates complex polycyclic systems with unique properties. A notable example is the synthesis of pyrrolo[2,3-d]pyrimidines bearing sulfonamide moieties, which have shown potential as antitumor agents nih.gov. The synthesis often involves constructing the pyrimidine (B1678525) ring onto a pre-functionalized pyrrole precursor.
Bridged and medium-sized ring systems incorporating the pyrrole-sulfonamide motif can be constructed using advanced cyclization strategies. An electrooxidative radical cascade cyclization of 1,6-enynes allows for the concise synthesis of sulfonamides with bridged or fused ring systems, including challenging 7- and 9-membered rings nih.govresearchgate.net. Another approach involves the intramolecular cyclization of N-(3-butynyl)-sulfonamides, which can be catalyzed by palladium or gold salts to yield 2,3-dihydropyrroles, key intermediates for more complex fused structures rsc.org. The synthesis of pyrrole-fused benzosultams via palladium-catalyzed oxidative coupling is another effective method for creating fused systems rsc.org.
The introduction of imine and azo functionalities leads to important classes of derivatives known as Schiff bases and azo dyes.
Schiff Bases: These are typically synthesized through the condensation of a primary amino group with an aldehyde or ketone. For pyrrole-sulfonamide derivatives, this involves reacting a pyrrole bearing an amino substituent with an appropriate aldehyde. For example, novel pyrrole Schiff bases have been synthesized by reacting 2-amino-1,5-diaryl pyrrole-3-carbonitrile with various aromatic aldehydes researchgate.netresearchgate.net. Alternatively, an aminosulfonamide can be reacted with a pyrrole-aldehyde. These reactions are often catalyzed by acid.
Azo Dyes: The synthesis of pyrrole-containing azo dyes is achieved via a diazo coupling reaction. This process involves two main steps: the diazotization of a primary aromatic amine (which can itself be a sulfonamide derivative like sulfanilic acid) using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt rsc.orgunb.ca. The resulting, often unstable, diazonium salt is then immediately reacted with an electron-rich coupling component, in this case, the pyrrole ring. The electrophilic diazonium ion attacks the pyrrole, typically at an unsubstituted, electron-rich position, to form the characteristic -N=N- azo linkage nih.gov.
Advanced Synthetic Techniques and Reaction Conditions
Modern synthetic chemistry increasingly relies on advanced techniques to improve reaction outcomes and promote green chemistry principles.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields in several pyrrole syntheses. It has been successfully applied to the Piloty-Robinson pyrrole synthesis researchgate.net, the Clauson-Kaas reaction for N-sulfonyl pyrroles researchgate.net, and the intramolecular hydroamination of N-(3-butynyl)-sulfonamides rsc.org.
Electrochemical Methods: Organic electrochemistry provides a sustainable, metal-free, and chemical oxidant-free approach to synthesis. It has been effectively used to generate sulfonyl radicals, triggering cascade cyclizations of 1,6-enynes to produce complex bridged and fused sulfonamide ring systems nih.govresearchgate.net.
Photochemical and Photoredox Catalysis: Light-mediated reactions offer unique pathways for bond formation and functional group transformation. The functionalization of N-sulfonyl pyrroles can be achieved through photochemical pathways, highlighting the versatility of these intermediates nih.govresearchgate.net.
Novel Catalytic Systems: The development of new catalysts is crucial for enabling challenging transformations. Amorphous carbon-supported sulfonic acid has been reported as an efficient and reusable solid acid catalyst for the synthesis of 3-cyanoacetamide pyrrole derivatives rsc.org. Similarly, nano copper catalysts have been used for the reaction of vinyl azides with terminal alkynes to produce substituted pyrroles with high regioselectivity organic-chemistry.org.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. pensoft.netpensoft.net This technology is particularly beneficial for the synthesis of heterocyclic compounds like pyrroles. pensoft.net
One common approach involves the Paal-Knorr condensation, reacting a 1,4-dicarbonyl compound with a primary amine or sulfonamide. pensoft.netpensoft.net Microwave irradiation significantly reduces the time required for this transformation. For instance, the uncatalyzed reaction of 2,5-dimethoxytetrahydrofuran with various aryl sulfonamides has been successfully carried out in water under microwave heating, highlighting a green and efficient protocol. pensoft.net It has been observed that nucleophiles with a lower pKa, such as sulfonamides, react more readily under these conditions. pensoft.net
Solvent-free conditions have also been optimized using microwave heating. In one study, various sulfonamides were effectively converted to the corresponding sulfonylpyrroles at 150°C for 30–60 minutes without the need for a solvent, demonstrating a significant improvement over conventional methods. pensoft.netpensoft.net The use of catalysts, such as polystyrene sulfonate or N-bromosuccinimide (NBS), under microwave irradiation can further accelerate the synthesis of N-substituted pyrroles. pensoft.netnih.gov These protocols not only enhance reaction efficiency but also align with the principles of green chemistry by reducing energy consumption and often minimizing solvent use. pensoft.net
| Reactants | Conditions | Key Features | Yield | Reference |
|---|---|---|---|---|
| Aryl sulfonamides + 2,5-dimethoxytetrahydrofuran | Microwave, Water, No catalyst | Uncatalyzed reaction in an environmentally benign solvent. | Not specified | pensoft.net |
| Various sulfonamides | Microwave, 150°C, 30-60 min | Solvent-free conditions, rapid conversion. | Not specified | pensoft.netpensoft.net |
| Amines + 2,5-dimethoxytetrahydrofuran | Microwave, Polystyrene sulfonate catalyst, Ethanol/Water | Catalyst accelerates reaction; eco-friendly procedure. | Excellent | nih.gov |
| Primary amine + 2,5-hexanedione | Microwave, N-bromosuccinimide (NBS) catalyst | Solvent-free; NBS drastically reduces reaction time. | Good | pensoft.net |
Catalyst-Mediated Reactions (e.g., Copper-Catalyzed N-Arylation)
Catalysis is fundamental to modern organic synthesis, offering pathways to complex molecules with high selectivity and efficiency. For the synthesis of N-substituted 1H-pyrrole-3-sulfonamides, both acid and metal-catalyzed reactions are prominent.
Acid Catalysis: Triflic acid (TfOH) has been shown to be a highly effective catalyst for the Paal-Knorr type cyclization of aryl sulfonamides with 2,5-dimethoxytetrahydrofuran. nih.gov This superacid facilitates the reaction at room temperature, producing N-sulfonyl pyrroles in good to excellent yields. A key advantage of triflic acid over other strong acids is that it does not promote oxidative side reactions. nih.gov The reaction proceeds smoothly with a wide variety of sulfonamides, and the catalyst loading can be as low as 5 mol%. nih.gov
Copper-Catalyzed N-Arylation: The formation of the N-aryl bond is a crucial step in the synthesis of many derivatives. Copper-catalyzed N-arylation reactions have become a method of choice due to the low cost and low toxicity of copper compared to other transition metals like palladium. researchgate.net These reactions typically involve the coupling of a pyrrole (or other N-H heterocycle) with an aryl halide. acs.org
A general and widely used protocol employs a catalytic system of copper(I) iodide (CuI) and a diamine ligand, such as N,N'-dimethylethylenediamine (DMEDA) or N,N,N',N'-tetramethylethylenediamine (TMEDA). researchgate.netacs.orgorganic-chemistry.org This system effectively couples various pyrroles with aryl iodides and bromides in the presence of a base like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃). researchgate.netacs.org The conditions are generally mild and tolerate a wide range of functional groups on both the pyrrole and the aryl halide. acs.orgorganic-chemistry.org Furthermore, developments in this area have led to ligand-free systems, for instance, the copper-catalyzed N-arylation of sulfonamides with arylboronic acids in water, which represents a significant step towards more sustainable chemical processes. organic-chemistry.org
| Catalyst System | Reactants | Base | Solvent | Key Features | Reference |
|---|---|---|---|---|---|
| Triflic acid (5 mol%) | Aryl sulfonamide + 2,5-dimethoxytetrahydrofuran | N/A | Not specified | Room temperature, high yields, avoids oxidative side-reactions. | nih.gov |
| CuI / Diamine ligand | Pyrrole + Aryl iodide/bromide | K₃PO₄ | Toluene or DMF | General method, tolerates various functional groups, milder conditions. | acs.orgorganic-chemistry.org |
| Cu₂O | Pyrrole + 3-iodo-4-methoxypyridine | Cs₂CO₃ | DMSO | Effective for specific heterocyclic arylations. | researchgate.net |
| Cu(OAc)₂·H₂O | Sulfonamide + Arylboronic acid | K₂CO₃ | Water | Ligand-free, aerobic conditions, environmentally friendly. | organic-chemistry.org |
One-Pot and Multicomponent Reaction Strategies
One-pot and multicomponent reactions (MCRs) represent highly efficient synthetic strategies that enhance molecular diversity and complexity from simple starting materials in a single operation. bohrium.com These approaches are characterized by high atom economy, operational simplicity, and reduced reaction times, making them particularly attractive for constructing libraries of compounds for structure-activity relationship studies. bohrium.comorientjchem.org
For the synthesis of polysubstituted pyrroles containing a sulfonamide moiety, MCRs provide a direct and efficient route. A notable example is a four-component reaction involving sulfonyl azides, terminal alkynes, nitro compounds, and trichloroacetonitrile, which yields complex, multi-substituted pyrrole derivatives. tandfonline.com Such strategies combine readily available starting materials under mild conditions, often facilitated by a catalytic system like copper(I) iodide. tandfonline.com
The Hantzsch pyrrole synthesis, which traditionally involves the reaction of a β-ketoester, an amine, and an α-haloketone, can be adapted into a one-pot, continuous flow process. scispace.com This modern adaptation allows for the synthesis of pyrrole-3-carboxylic acids directly from commercial starting materials without isolating intermediates, showcasing a significant improvement in efficiency over standard batch protocols. scispace.com The inherent advantages of MCRs, such as minimizing waste and reducing the number of purification steps, align well with the goals of sustainable chemistry. orientjchem.org
Mechanochemical Synthesis Approaches
Mechanochemistry utilizes mechanical energy, typically through ball milling, to initiate chemical reactions in the absence of or with minimal amounts of solvent. This solvent-free approach is a cornerstone of green chemistry, reducing waste and avoiding the hazards associated with volatile organic solvents.
While specific examples for the direct mechanochemical synthesis of this compound are not extensively documented, the principles have been successfully applied to the synthesis of its constituent parts. A mechanochemical van Leusen pyrrole synthesis has been developed, providing 3,4-disubstituted pyrroles in good yields. organic-chemistry.org Similarly, a three-component, palladium-catalyzed aminosulfonylation has been achieved under mechanochemical conditions to produce a wide range of aromatic sulfonamides from aryl bromides, potassium metabisulfite (B1197395) (K₂S₂O₅), and an amine. rsc.org
These successful applications demonstrate the potential of mechanochemistry as a viable and sustainable strategy for the synthesis of pyrrole sulfonamide derivatives. The combination of different reactants in a single solvent-free process offers a promising avenue for future research in this area. researchgate.net
Application of Green Chemistry Principles in Synthetic Design
The principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign. nih.gov The synthesis of this compound and its derivatives has increasingly incorporated these principles.
Waste Prevention and Atom Economy: One-pot and multicomponent reactions (MCRs) are prime examples of this principle in action. bohrium.comorientjchem.org By combining multiple reactants in a single step, MCRs maximize the incorporation of starting materials into the final product, thus minimizing waste. bohrium.com
Safer Solvents and Auxiliaries: A significant trend is the move away from hazardous organic solvents. jddhs.com Syntheses of N-substituted pyrroles and sulfonamides have been successfully performed in water, which is a non-toxic and environmentally safe solvent. pensoft.netorganic-chemistry.orgrsc.org Furthermore, solvent-free syntheses, often enabled by microwave irradiation or mechanochemistry, completely eliminate the need for a solvent. pensoft.netpensoft.netrsc.org
Design for Energy Efficiency: Microwave-assisted synthesis directly addresses this principle by significantly reducing reaction times and, consequently, energy consumption compared to conventional heating methods. pensoft.net Reactions that proceed efficiently at room temperature, such as the triflic acid-catalyzed pyrrole synthesis, also contribute to energy efficiency. nih.gov
Use of Catalysis: The shift from stoichiometric reagents to catalytic alternatives is a core concept of green chemistry. The use of copper, iron, or acid catalysts in the synthesis of pyrrole sulfonamides reduces waste and allows for reactions to occur under milder conditions. nih.govacs.orgorganic-chemistry.orgorganic-chemistry.org
By integrating these principles, chemists are developing more sustainable and responsible methods for producing valuable chemical compounds like this compound.
Structural Elucidation and Spectroscopic Characterization of 1h Pyrrole 3 Sulfonamide and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and spatial arrangement of atoms can be determined.
One-Dimensional NMR (¹H NMR, ¹³C NMR)
One-dimensional NMR spectra provide foundational information about the number and electronic environment of protons and carbon atoms in a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 1H-Pyrrole-3-sulfonamide is expected to show distinct signals for the protons of the pyrrole (B145914) ring and the sulfonamide group. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonamide group and the aromaticity of the pyrrole ring. The pyrrole protons at positions 2, 4, and 5, along with the N-H proton of the pyrrole and the two protons of the sulfonamide NH₂ group, will each have characteristic chemical shifts. The coupling between adjacent protons on the pyrrole ring will result in specific splitting patterns, which are crucial for assigning the signals to the correct protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will display signals for the four carbon atoms of the pyrrole ring. The carbon atom directly attached to the electron-withdrawing sulfonamide group (C3) is expected to be deshielded and appear at a lower field compared to the other pyrrole carbons. The chemical shifts of C2, C4, and C5 will also be influenced by their position relative to the nitrogen atom and the sulfonamide substituent.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|---|
| 1 (N-H) | ~11.0 - 12.0 | br s | - | - |
| 2-H | ~6.8 - 7.0 | t | J ≈ 2.5 | ~118 - 122 |
| 3-C | - | - | - | ~125 - 130 |
| 4-H | ~6.2 - 6.4 | t | J ≈ 2.5 | ~108 - 112 |
| 5-H | ~6.7 - 6.9 | t | J ≈ 2.5 | ~115 - 119 |
| SO₂NH₂ | ~7.0 - 7.5 | br s | - | - |
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques provide correlational information that is essential for assembling the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the coupled protons on the pyrrole ring (H-2, H-4, and H-5), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the proton signals to their corresponding carbon atoms in the pyrrole ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This experiment is vital for establishing the connectivity across the entire molecule, for instance, by showing correlations from the pyrrole protons to the carbon atom bearing the sulfonamide group (C3).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While less critical for a small, planar molecule like this compound, it can be useful in analyzing the conformation of more complex analogues.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FT-IR and Raman, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would display characteristic absorption bands for the N-H stretching of the pyrrole ring and the sulfonamide group, the asymmetric and symmetric stretching of the S=O bonds, and the various vibrations of the pyrrole ring.
Table 2: Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|
| N-H stretch (Pyrrole) | ~3400 - 3500 | Medium |
| N-H stretch (Sulfonamide) | ~3300 - 3400 (asymmetric & symmetric) | Medium |
| C-H stretch (Pyrrole) | ~3100 - 3150 | Medium |
| S=O asymmetric stretch | ~1330 - 1370 | Strong |
| S=O symmetric stretch | ~1150 - 1180 | Strong |
| C=C stretch (Pyrrole ring) | ~1500 - 1600 | Medium |
| S-N stretch | ~900 - 950 | Medium |
Raman Spectroscopy and Potential Energy Distribution (PED) Analysis
Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would also show characteristic bands for the sulfonamide and pyrrole moieties. Computational methods, such as Density Functional Theory (DFT), can be used to predict the Raman spectrum and perform a Potential Energy Distribution (PED) analysis. nih.gov PED analysis helps in the precise assignment of vibrational modes to specific atomic motions within the molecule.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS): In a mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight. The fragmentation pattern provides further structural information. Common fragmentation pathways for sulfonamides include the loss of SO₂ and cleavage of the C-S and S-N bonds. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₄H₆N₂O₂S), the exact mass can be calculated and compared with the experimentally determined value to confirm its elemental composition.
Table 3: Predicted Mass Spectrometry Data for this compound
| Analysis | Predicted Value |
|---|---|
| Molecular Formula | C₄H₆N₂O₂S |
| Molecular Weight (Nominal) | 146 |
| HRMS (Calculated Exact Mass) | 146.0150 |
| Major Fragmentation Peaks (m/z) | [M-SO₂]⁺, [M-NH₂]⁺, [Pyrrole-C]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.
For aromatic heterocyclic compounds like this compound, the primary chromophore is the pyrrole ring. The aromatic system of pyrrole, with its delocalized π-electrons, gives rise to intense absorption bands in the UV region, typically corresponding to π→π* transitions. The parent 1H-pyrrole molecule is known to exhibit a strong absorption band around 210 nm.
The introduction of a sulfonamide (-SO₂NH₂) group at the 3-position of the pyrrole ring is expected to modulate its electronic properties. The sulfonamide group can act as an auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of the absorption maximum. This interaction can lead to a bathochromic shift (a shift to longer wavelengths) or a hypsochromic shift (a shift to shorter wavelengths) of the π→π* transition bands of the pyrrole ring. Studies on other substituted pyrroles have shown that the position and electronic nature of substituents significantly influence the UV-Vis absorption spectra.
The photophysical properties, such as fluorescence, of pyrrole derivatives are of significant interest. Many pyrrole-containing compounds are known to be fluorescent, emitting light upon relaxation from an excited electronic state back to the ground state. The sulfonamide group, particularly when attached to an aromatic system, can influence the fluorescence properties, including the emission wavelength and quantum yield. Research on various pyrrolobenzosulfonamide derivatives has shown that they can exhibit fluorescence in the blue-green region of the spectrum. researchgate.net The specific emission characteristics are often dependent on the molecular structure and the solvent environment. For instance, many pyrrole fluorophores have been developed that emit blue light with high quantum efficiency. nih.gov
Below is a table illustrating typical spectroscopic data for analogous pyrrole-based compounds, demonstrating the range of absorption and emission properties observed in this class of molecules.
| Compound Analogue | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Fluorescence Quantum Yield (Φf) |
|---|---|---|---|---|---|
| Aryl-substituted Pyrrole 1 | Toluene | 350 | 420 | 4890 | 0.85 |
| Aryl-substituted Pyrrole 2 | Acetonitrile | 365 | 455 | 5670 | 0.92 |
| Pyrrolo-sulfonamide Derivative A | DMSO | 340 | 440 | 6600 | 0.65 |
| Pyrrolo-sulfonamide Derivative B | Methanol | 335 | 430 | 6450 | 0.71 |
Note: The data in this table is representative of pyrrole analogues and is for illustrative purposes. Actual values for this compound would require experimental determination.
Elemental Analysis for Composition Verification
Elemental analysis is a fundamental analytical technique that provides the mass percentages of the constituent elements—typically carbon (C), hydrogen (H), nitrogen (N), and sulfur (S)—in a chemical compound. unipd.it This method is crucial in the characterization of a newly synthesized compound like this compound as it serves to verify its elemental composition and confirm its empirical formula, thereby providing strong evidence of its purity. unipd.it
The technique involves the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The combustion products (CO₂, H₂O, N₂, and SO₂) are then separated and quantified by a detector, allowing for the calculation of the percentage of each element in the original sample.
For this compound, the molecular formula is C₄H₆N₂O₂S. Based on the atomic weights of its constituent elements, the theoretical elemental composition can be calculated. The experimentally determined values from the elemental analyzer are then compared to these theoretical percentages. A close agreement between the "found" and "calculated" values, typically within a tolerance of ±0.4%, is considered a confirmation of the compound's identity and purity. This validation is a standard requirement in chemical research and publications. researchgate.netnih.gov
The table below presents the theoretical elemental composition for this compound and includes a set of representative experimental values that would be expected for a pure sample.
| Element | Theoretical Mass % (Calculated) | Experimental Mass % (Found) |
|---|---|---|
| Carbon (C) | 32.87% | 32.95% |
| Hydrogen (H) | 4.14% | 4.11% |
| Nitrogen (N) | 19.17% | 19.21% |
| Sulfur (S) | 21.93% | 21.87% |
Note: The "Found" values are hypothetical and serve to illustrate typical experimental results for a pure sample.
Computational and Theoretical Chemistry Studies on 1h Pyrrole 3 Sulfonamide Systems
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the properties of molecules containing pyrrole (B145914) and sulfonamide moieties. DFT methods, particularly those employing hybrid functionals like B3LYP, have been shown to provide a reliable balance between computational cost and accuracy for predicting molecular geometries, electronic structures, and other properties. researchgate.netresearchgate.netinpressco.com Calculations are typically performed with Pople-style basis sets, such as 6-31G(d,p) or 6-311+G(d,p), which include polarization and diffuse functions to accurately describe the electronic distribution in these heteroatomic systems. researchgate.netmdpi.comnih.gov
The first step in a computational study is typically the geometry optimization, which locates the minimum energy structure of the molecule on the potential energy surface. For 1H-Pyrrole-3-sulfonamide, DFT calculations predict a structure where the pyrrole ring is largely planar. The sulfonamide group's orientation relative to the pyrrole ring is a key conformational feature. Studies on similar sulfonamides have shown that the syn conformation, regarding the arrangement of the -NH2 group with respect to the rest of the molecule, is often the most stable. researchgate.net
The optimized geometric parameters, such as bond lengths and angles, provide a detailed picture of the molecular structure. These theoretical values can be compared with experimental data if available, often showing good agreement. nih.gov Below are typical geometric parameters for the core structure of this compound derived from DFT calculations on analogous systems.
Table 1: Predicted Geometric Parameters for this compound
| Parameter | Bond/Angle | Typical Calculated Value |
|---|---|---|
| Bond Length (Å) | C-S | ~1.78 |
| S-N (sulfonamide) | ~1.65 | |
| S=O | ~1.45 | |
| C-N (pyrrole) | ~1.37 | |
| C=C (pyrrole) | ~1.38 | |
| C-C (pyrrole) | ~1.42 | |
| Bond Angle (°) | O-S-O | ~120 |
| O-S-N | ~107 | |
| C-S-O | ~108 | |
| C-S-N | ~106 |
The electronic properties of a molecule are crucial for understanding its reactivity and stability. Frontier Molecular Orbital (FMO) theory is a key concept used to describe this, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability; a larger gap generally implies higher kinetic stability and lower chemical reactivity. nih.gov
For pyrrole-sulfonamide systems, the HOMO is typically distributed over the electron-rich pyrrole ring, while the LUMO may be localized on the sulfonamide group or distributed across the molecule. researchgate.netresearchgate.net From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. nih.govnih.gov
Table 2: Calculated Electronic Properties and Chemical Reactivity Descriptors
| Property | Formula | Typical Calculated Value |
|---|---|---|
| HOMO Energy (EHOMO) | - | ~ -6.5 eV |
| LUMO Energy (ELUMO) | - | ~ -1.0 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 5.5 eV |
| Ionization Potential (I) | -EHOMO | ~ 6.5 eV |
| Electron Affinity (A) | -ELUMO | ~ 1.0 eV |
| Absolute Electronegativity (χ) | (I+A)/2 | ~ 3.75 eV |
| Chemical Hardness (η) | (I-A)/2 | ~ 2.75 eV |
| Chemical Softness (S) | 1/η | ~ 0.36 eV-1 |
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugation, and intramolecular interactions by transforming the calculated wave function into localized orbitals representing a Lewis-like structure. wikipedia.org This analysis provides quantitative information about the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. mdpi.com
In this compound systems, significant intramolecular interactions are expected. The strength of these interactions is estimated using second-order perturbation theory, which calculates the stabilization energy E(2) associated with each donor-acceptor interaction. researchgate.net Key interactions typically include:
Delocalization of the nitrogen lone pair (LP) in the pyrrole ring into the adjacent π* C=C antibonding orbitals, which contributes to the aromaticity and stability of the ring.
Hyperconjugative interactions involving the lone pairs of the oxygen atoms (LP O) in the sulfonamide group donating into the antibonding σ(S-N) and σ(S-C) orbitals.
Donation from the sulfonamide nitrogen lone pair (LP N) into the σ*(S-O) orbitals.
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Bader, provides a rigorous method for analyzing the topology of the electron density (ρ(r)) to characterize chemical bonding. researchgate.net This analysis identifies critical points in the electron density where the gradient is zero. Of particular interest are the bond critical points (BCPs) located along the path of maximum electron density between two bonded atoms.
The properties of the electron density at these BCPs, such as the value of ρ(r) itself and its Laplacian (∇²ρ(r)), reveal the nature of the chemical bond.
Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the bond order or strength.
Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a concentration of charge, characteristic of a shared (covalent) interaction. A positive value (∇²ρ(r) > 0) indicates charge depletion, typical of a closed-shell (ionic or van der Waals) interaction.
For this compound, QTAIM analysis would likely show that the C-C and C-N bonds within the pyrrole ring have significant covalent character. The C-S and S-N bonds would also exhibit covalent character, while the S=O bonds are expected to be highly polarized, showing features intermediate between covalent and closed-shell interactions.
Molecules with extensive π-conjugation and significant charge separation, often found in donor-π-acceptor systems, can exhibit non-linear optical (NLO) properties. These materials interact with intense light to produce new optical effects. nih.gov Computational methods, particularly DFT, are widely used to predict the NLO response of molecules. researchgate.netresearcher.life The key parameters are the molecular dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net A large hyperpolarizability value indicates a strong NLO response. nih.gov
Pyrrole-sulfonamide systems possess both an electron-donating pyrrole ring and an electron-withdrawing sulfonamide group, suggesting potential for NLO activity. Theoretical calculations on similar sulfonamide derivatives have demonstrated their potential as NLO materials. rsc.orgbohrium.com
Table 3: Predicted Non-Linear Optical (NLO) Properties
| Property | Symbol | Typical Calculated Value (a.u.) |
|---|---|---|
| Dipole Moment | μ | ~ 4 - 6 D |
| Mean Polarizability | ⟨α⟩ | ~ 100 - 150 |
| Total First Hyperpolarizability | βtot | Variable, can be significant |
Note: The value of βtot is highly sensitive to the specific molecular structure and the level of theory used.
Molecular Modeling and Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential inhibitors with their biological targets. nih.gov
Pyrrole and sulfonamide scaffolds are present in numerous biologically active compounds, and their derivatives are often studied as enzyme inhibitors. A primary target for sulfonamide-containing molecules is the family of carbonic anhydrases (CAs), which are zinc-containing metalloenzymes. nih.gov
Docking simulations of pyrrole-sulfonamide derivatives into the active site of human carbonic anhydrase II (hCA II) typically reveal a characteristic binding mode. mdpi.com
The deprotonated sulfonamide nitrogen atom coordinates directly with the catalytic Zn²⁺ ion in the active site.
The sulfonamide group forms crucial hydrogen bonds with the side chain of the highly conserved amino acid residue Threonine-199 (Thr199). mdpi.com
The output of a docking simulation includes a binding score or estimated free energy of binding (often in kcal/mol), which ranks different compounds based on their predicted affinity for the target. researchgate.net These in silico studies provide a structural basis for understanding the inhibitory activity of these compounds and guide the design of new, more potent derivatives. mdpi.com
Ligand-Protein Interaction Profiling and Binding Affinity Prediction
Molecular docking and binding free energy calculations are pivotal in predicting how a ligand like a this compound derivative might interact with a protein target. These studies help in identifying key intermolecular interactions and estimating the strength of the binding, often expressed as a binding affinity or docking score.
Derivatives of the pyrrole-sulfonamide scaffold have been investigated as inhibitors for several enzymes, including carbonic anhydrases (CAs), acetylcholinesterase (AChE), and dipeptidyl peptidase-4 (DPP-4). researchgate.netrsc.org In these studies, computational models predict that the sulfonamide moiety is crucial for interaction. For instance, in studies of sulfadrug-pyrrole conjugates, molecules exhibited potent inhibition against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II) and AChE, with inhibition constants (Ki) in the nanomolar range. researchgate.net
Molecular dynamics simulations and MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations provide a more dynamic picture of the ligand-protein complex and a more accurate estimation of binding free energy. For example, computational studies on various inhibitors targeting the T-cell immunoglobulin and mucin domain-containing protein 3 (TIM-3) have shown binding free energies ranging from -72.87 kcal/mol to -82.87 kcal/mol, indicating strong and stable binding. nih.gov Although not specific to this compound, these values exemplify the data generated in such predictive studies.
| Compound Class | Target Enzyme | Predicted Binding Metric | Value Range |
|---|---|---|---|
| Sulfadrug-Pyrrole Conjugates | hCA I | Ki | 13.22 ± 1.88 to 182.14 ± 33.93 nM researchgate.net |
| Sulfadrug-Pyrrole Conjugates | hCA II | Ki | 12.72 ± 1.99 to 62.36 ± 9.21 nM researchgate.net |
| Sulfadrug-Pyrrole Conjugates | AChE | Ki | 16.27 ± 1.81 to 130.79 ± 11.98 nM researchgate.net |
| Sulfonamide-1,3,5-triazine–thiazoles | DPP-4 | CDOCKER Interaction Energy | 57.80 (for compound 8c) rsc.org |
Enzyme Active Site Mapping and Binding Mode Analysis
Active site mapping involves identifying the specific amino acid residues within an enzyme's active site that interact with a ligand. youtube.com For pyrrole-sulfonamide derivatives, docking studies have provided detailed maps of their binding modes.
A common interaction pattern for sulfonamide-based inhibitors targeting metalloenzymes, such as carbonic anhydrases, involves the coordination of the sulfonamide group with the zinc ion (Zn²⁺) in the active site. This interaction is often stabilized by a network of hydrogen bonds with surrounding amino acid residues.
In the case of DPP-4 inhibitors, computational models have shown that a sulfonamide-triazine-thiazole derivative fits efficiently into the active site, interacting with the catalytic triad (B1167595) composed of Ser630, Asp708, and His740. rsc.org The molecule occupies both the S1 and S2 pockets of the enzyme, which is a characteristic binding mode for many DPP-4 inhibitors. rsc.org Similarly, studies on pyrrole derivatives acting as potassium-competitive acid blockers (P-CABs) show reversible, K+-competitive binding to H+,K+-ATPase. nih.gov
These analyses reveal that the pyrrole ring often engages in hydrophobic or π-π stacking interactions with aromatic residues like tyrosine or phenylalanine, while the sulfonamide group acts as a key hydrogen bond donor and acceptor, anchoring the ligand within the active site.
Prediction of Inhibitory Mechanisms
Based on the binding mode analysis, the inhibitory mechanism of a compound can be predicted. For this compound derivatives, the mechanism is highly dependent on the target enzyme.
Carbonic Anhydrase Inhibition: By coordinating with the catalytic Zn²⁺ ion, the sulfonamide group mimics the transition state of the natural substrate (carbon dioxide hydration), thereby blocking the enzyme's catalytic activity. This is a well-established mechanism for sulfonamide-based CA inhibitors.
DPP-4 Inhibition: The binding of the ligand within the S1 and S2 pockets physically obstructs the entry of the substrate, preventing its cleavage. The interaction with the catalytic triad (Ser630, Asp708, His740) directly interferes with the enzyme's catalytic machinery, leading to competitive inhibition. rsc.org
H+,K+-ATPase Inhibition: Pyrrole derivatives like TAK-438 act as potassium-competitive acid blockers. They bind to the enzyme in a reversible and K+-competitive manner, inhibiting the proton pump's function. nih.gov
These computational predictions suggest that derivatives of this compound primarily function as competitive inhibitors by directly interacting with key catalytic residues or cofactors within the enzyme's active site.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and other intrinsic molecular properties that cannot be fully explained by classical mechanics.
Analysis of Harmonic Vibrational Frequencies
Theoretical calculations of harmonic vibrational frequencies are used to predict the infrared (IR) spectrum of a molecule. molpro.net These calculations help in assigning the vibrational modes corresponding to experimental IR absorption bands. For pyrrole and its derivatives, DFT methods such as B3LYP with basis sets like 6-31G* or ANO0 are commonly used to compute these frequencies. osi.lvescholarship.orgresearchgate.net
| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) | Description |
|---|---|---|
| N-H stretch (Pyrrole) | ~3500 | Stretching vibration of the nitrogen-hydrogen bond in the pyrrole ring. |
| N-H stretch (Sulfonamide) | 3360–3370 | Stretching vibration of the nitrogen-hydrogen bond in the sulfonamide group. mdpi.com |
| C-H stretch (Aromatic) | 3100–3200 | Stretching vibrations of the carbon-hydrogen bonds on the pyrrole ring. |
| S=O stretch (Asymmetric) | ~1350 | Asymmetric stretching of the two sulfur-oxygen double bonds. |
| S=O stretch (Symmetric) | ~1150 | Symmetric stretching of the two sulfur-oxygen double bonds. |
These theoretical spectra are crucial for confirming the structure of newly synthesized compounds and understanding the effects of intermolecular interactions, such as hydrogen bonding, on the vibrational properties of the molecule. nih.gov
Theoretical Determination of Acidity Constants (pKa)
The acidity constant (pKa) is a fundamental parameter that influences a drug's absorption, distribution, and target interaction. nih.gov Theoretical methods can predict pKa values, offering valuable insights before synthesis. For sulfonamides, the proton on the sulfonamide nitrogen (-SO₂NH-) is acidic.
Computational studies on a variety of biologically active sulfonamides have been performed using methods like DFT (B3LYP) with the 6-311+G(d,p) basis set to calculate gas-phase acidities and aqueous pKa values. nih.govresearchgate.net These studies show that the calculated pKa values for a range of sulfonamides vary between 5.9 and 12.6, which correlates well with available experimental data. nih.govresearchgate.net The acidity is influenced by the nature of the aromatic or heterocyclic ring attached to the sulfonamide group. For instance, the electron-withdrawing properties of the sulfonyl group and the aromatic system contribute to the stabilization of the resulting anion upon deprotonation, thereby increasing the acidity of the N-H proton.
The pyrrole N-H proton also has acidic character, though it is generally less acidic than the sulfonamide proton. The theoretical determination of these pKa values is critical for understanding the ionization state of the molecule at physiological pH, which in turn dictates its binding mode and solubility.
Investigation of Biological Activities and Molecular Mechanisms of Action for 1h Pyrrole 3 Sulfonamide and Its Analogues in Vitro
Carbonic Anhydrase (CA) Inhibition Research
Elucidation of Catalytic and Inhibition Mechanisms
The inhibitory action of 1H-Pyrrole-3-sulfonamide and its analogues is primarily centered on their interaction with metalloenzymes, particularly carbonic anhydrases (CAs). The fundamental mechanism of inhibition involves the sulfonamide moiety acting as a potent inhibitor of these enzymes. Sulfonamides, in their deprotonated form (sulfonamidate anions), bind to the zinc ion (Zn²⁺) located in the active site of the enzyme. This binding event displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic hydration of carbon dioxide to bicarbonate.
The interaction is a classic example of zinc-binder inhibition. The deprotonated nitrogen atom of the sulfonamide group coordinates directly with the Zn²⁺ ion, completing the tetrahedral coordination sphere of the metal along with three histidine residues from the enzyme. This stable adduct formation effectively blocks the enzyme's catalytic activity. The potency of inhibition can be influenced by the substitution pattern on the pyrrole (B145914) ring and the sulfonamide group, which can affect the electronic properties of the sulfonamide and its binding affinity to the zinc ion.
Role of Zinc-Binding Group (ZBG) Interactions in Enzyme Inhibition
The sulfonamide group (-SO₂NH₂) in this compound and its derivatives serves as the critical Zinc-Binding Group (ZBG). The efficacy of these compounds as enzyme inhibitors is critically dependent on the ability of this group to interact with the zinc ion in the enzyme's active site. Structural studies have elucidated that the ZBG positions itself to form a coordinate bond with the zinc ion, a key component for the enzymatic activity of metalloenzymes like carbonic anhydrases.
Anticancer Activity Investigations
In Vitro Cytotoxicity Assessments on Various Cancer Cell Lines
A number of studies have evaluated the in vitro cytotoxic effects of this compound analogues against a panel of human cancer cell lines. These investigations have demonstrated that certain derivatives exhibit significant antiproliferative activity. For instance, novel pyrrole and pyrrolo[2,3-d]pyrimidine derivatives bearing a sulfonamide moiety have shown promising cytotoxicity against liver (HEPG2) and breast (MCF7) cancer cell lines nih.gov. The cytotoxic potential of these compounds is often compared to standard chemotherapeutic agents like doxorubicin nih.gov.
The following table summarizes the in vitro cytotoxicity data (IC₅₀ values in µM) for selected this compound analogues against various cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine derivative 7 | HEPG2 (Liver Cancer) | 5.8 | nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivative 8 | HEPG2 (Liver Cancer) | 6.2 | nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivative 9 | HEPG2 (Liver Cancer) | 7.1 | nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivative 10 | HEPG2 (Liver Cancer) | 8.5 | nih.gov |
| Pyrrole derivative 11 | MCF7 (Breast Cancer) | 9.3 | nih.gov |
| Pyrrole derivative 12 | MCF7 (Breast Cancer) | 10.4 | nih.gov |
Targeting Specific Molecular Pathways (e.g., BRAF V600E Inhibition, Wnt/β-catenin Signaling Pathway Modulation)
The anticancer activity of this compound analogues is not solely due to non-specific cytotoxicity but also involves the modulation of specific molecular pathways implicated in cancer progression.
BRAF V600E Inhibition: The BRAF V600E mutation is a key driver in several cancers, particularly melanoma. Some sulfonamide-containing compounds have been identified as inhibitors of this mutated kinase. Computational studies, such as molecular docking, have been employed to explore the potential of novel pyrrolo[2,3-b]pyridine derivatives to inhibit V600E-BRAF. These studies suggest that the sulfonamide moiety can form crucial interactions within the ATP-binding site of the kinase, contributing to the inhibitory activity ajchem-a.com.
Wnt/β-catenin Signaling Pathway Modulation: The Wnt/β-catenin signaling pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation. Certain this compound derivatives have been shown to inhibit this pathway. For example, a novel dual-targeting inhibitor, 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, was found to suppress the Wnt/β-catenin signaling pathway and its target genes nih.govacs.org. This inhibition is a promising strategy for anticancer therapy, as aberrant Wnt signaling is a hallmark of many tumors mdpi.com.
Chemo-sensitization and Combination Studies with Established Anticancer Agents
In addition to their direct cytotoxic effects, this compound analogues are being investigated for their potential to enhance the efficacy of existing anticancer drugs. One study reported that a novel pyrrole derivative not only exhibited potent anticancer activity on its own but also restored the sensitivity of a doxorubicin-resistant cell line to this conventional chemotherapeutic agent nih.gov. This suggests a role in overcoming multidrug resistance, a major challenge in cancer treatment.
Furthermore, some of the newly synthesized pyrrole and pyrrolo[2,3-d]pyrimidine derivatives bearing a sulfonamide moiety have been evaluated for their radiosensitizing ability. The results indicated an increase in the cell-killing effect of γ-radiation when combined with these compounds, highlighting their potential in combination with radiotherapy nih.gov.
Anti-inflammatory Properties and Mechanistic Pathways
The anti-inflammatory potential of pyrrole-containing compounds, including those with a sulfonamide group, has been an area of active research. The mechanism of action for the anti-inflammatory effects of these compounds often involves the inhibition of key inflammatory mediators and signaling pathways.
Several studies have shown that pyrrole derivatives can inhibit pro-inflammatory cytokines. A new series of pyrrolopyridines and pyrrolopyridopyrimidines, synthesized from aminocyanopyrroles, were screened for their in vitro inhibitory activity against pro-inflammatory cytokines, with some compounds showing promising results dntb.gov.ua. The anti-inflammatory activity is often attributed to the inhibition of enzymes like cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins which are potent inflammatory mediators dntb.gov.ua. Molecular docking studies have supported these findings by revealing potential binding interactions of these compounds within the active site of COX-2 dntb.gov.ua.
Cholesterol Absorption Inhibition Mechanisms (e.g., in Caco-2 cell line models)
Hyperlipidemia, characterized by elevated cholesterol levels, is a major risk factor for cardiovascular diseases. A key strategy for managing hyperlipidemia is the inhibition of cholesterol absorption in the intestine. The Niemann-Pick C1-like1 (NPC1L1) protein is a crucial transporter for intestinal cholesterol uptake, making it a prime target for cholesterol absorption inhibitors. nih.govnih.gov
Derivatives of 1H-pyrrole-2,5-dione containing a sulfonamide group have been synthesized and evaluated for their potential as novel cholesterol absorption inhibitors. nih.gov In vitro studies using the human colon adenocarcinoma cell line, Caco-2, which serves as a reliable model for the intestinal barrier, have been instrumental in assessing the efficacy of these compounds. nih.govresearchgate.netsciopen.com The inhibitory activity of these synthetic analogues on cholesterol absorption is evaluated in these cell lines, demonstrating the potential of the pyrrole-sulfonamide scaffold in the development of new treatments for hyperlipidemia. nih.gov For instance, a study synthesized thirteen 1H-pyrrole-2,5-dione derivatives with a sulfonamide side chain and tested their ability to inhibit cholesterol absorption in Caco-2 cells. nih.gov
Table 1: In vitro Cholesterol Absorption Inhibition by 1H-Pyrrole-2,5-dione Analogues
| Compound | Cell Line | Inhibitory Activity | Mechanism Target |
|---|---|---|---|
| 1H-Pyrrole-2,5-dione derivatives with sulfonamide group | Caco-2 | Evaluated for inhibitory activity of cholesterol absorption | Niemann-Pick C1-like1 (NPC1L1) protein |
Neurological Target Modulation
The this compound scaffold has been identified as a promising framework for developing agents that modulate key neurological targets. nih.gov These targets are implicated in the pathophysiology of various neurodegenerative and psychiatric disorders, including Alzheimer's disease. mdpi.com Research has focused on the ability of these compounds to interact with specific enzymes and receptors in the central nervous system.
Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. mdpi.com These agents work by increasing the levels of the neurotransmitter acetylcholine in the brain. nih.gov Two types of cholinesterases are present in the human body: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov While AChE is the primary target, BChE also plays a role in acetylcholine hydrolysis, particularly as Alzheimer's disease progresses. nih.gov
Several studies have explored pyrrole-sulfonamide compounds as inhibitors of these enzymes. researchgate.net Research has led to the synthesis of pyrrole derivatives that exhibit potent inhibitory effects against both AChE and BChE. researchgate.netnih.gov Notably, some analogues with a 1,3-diaryl-pyrrole skeleton have demonstrated high selectivity for BChE over AChE. nih.govnih.govresearchgate.net For example, compound 3p, a 1,3-diaryl-pyrrole derivative, was identified as a selective BChE inhibitor with an IC50 value of 1.71 ± 0.087 µM. nih.govnih.govresearchgate.net Kinetic studies revealed that this compound acts as a mixed-competitive inhibitor of BChE. nih.govnih.govresearchgate.net
Table 2: Cholinesterase Inhibitory Activity of Pyrrole Analogues
| Compound Scaffold | Target Enzyme | Inhibitory Activity (IC50/Ki) | Inhibition Type |
|---|---|---|---|
| Pyrrole–sulfonamide conjugates | AChE | Ki values: 0.7 ± 0.3 to 4.4 ± 1.0 nM | Not specified |
| 1,3-Diaryl-pyrrole (e.g., Compound 3p) | BChE (selective) | IC50: 1.71 ± 0.087 µM | Mixed competitive |
The serotonin 5-HT6 receptor has emerged as a significant target for the development of cognitive enhancers. nih.govcsusb.edu This G-protein-coupled receptor is highly expressed in brain regions associated with memory and learning, such as the hippocampus and prefrontal cortex. nih.gov Antagonists and inverse agonists of the 5-HT6 receptor have shown promise in improving cognitive function in various preclinical models. nih.govmdpi.com
The 1H-pyrrolo[3,2-c]quinoline scaffold, a complex analogue of 1H-pyrrole, has been extensively studied for its interaction with the 5-HT6 receptor. nih.govnih.gov Lead optimization of this scaffold led to the identification of potent and selective 5-HT6R antagonists, such as (S)-1-[(3-chlorophenyl)sulfonyl]-4-(pyrrolidine-3-yl-amino)-1H-pyrrolo[3,2-c]quinoline (compound 14), which exhibits a high binding affinity (Ki = 3 nM). nih.gov Further research on the degradation of this complex scaffold yielded 2-phenyl-1H-pyrrole-3-carboxamide derivatives. nih.govresearchgate.net This modification shifted the compound's activity from neutral antagonism to inverse agonism at the 5-HT6R. nih.govresearchgate.net One such analogue, compound 27, was identified as a potent inverse agonist that demonstrated cognition-enhancing properties in preclinical tests. nih.govresearchgate.net
Table 3: 5-HT6 Receptor Modulation by Pyrrole Analogues
| Compound Scaffold | Compound Example | Receptor Activity | Binding Affinity (Ki) |
|---|---|---|---|
| 4-(Pyrrolidine-3-yl-amino)-1H-pyrrolo[3,2-c]quinoline | Compound 14 | Neutral Antagonist | 3 nM |
| 2-Phenyl-1H-pyrrole-3-carboxamide | Compound 27 | Inverse Agonist | Not specified |
Antimalarial Activity through Plasmodium falciparum cGMP-dependent protein kinase (PfPKG) Inhibition
The rise of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of novel antimalarial agents with new mechanisms of action. frontiersin.org The cGMP-dependent protein kinase of P. falciparum (PfPKG) has been validated as a critical enzyme for the parasite's life cycle, playing essential roles in various stages, including hepatocyte invasion, blood-stage schizont egress, and gamete formation. frontiersin.orgnih.gov This makes PfPKG an attractive target for the development of new antimalarials that could block multiple stages of parasite development. nih.gov
Pyrrole-based compounds have been investigated as inhibitors of PfPKG. nih.gov Structure-activity relationship (SAR) studies of a pyrrole series have been conducted to define the chemical features required for potent and selective inhibition of PfPKG over the human ortholog. nih.gov For example, compound 3 (ML10) was identified as a highly potent inhibitor of recombinant PfPKG with an IC50 value of 160 pM. frontiersin.org This compound showed excellent selectivity, with low activity against a panel of human kinases. frontiersin.org In vitro assays confirmed its activity against P. falciparum blood stages (EC50 = 109-120 nM), male gamete formation (EC50 = 141 nM), and sporozoite invasion of hepatocytes (EC50 = 199 nM). frontiersin.org
Table 4: Antiplasmodial Activity of PfPKG Inhibitors
| Compound Scaffold | Compound Example | Target | Inhibitory Potency (IC50/EC50) |
|---|---|---|---|
| Pyrrole-based series | Compound 3 (ML10) | Recombinant PfPKG | IC50: 160 pM |
| Pyrrole-based series | Compound 3 (ML10) | P. falciparum blood stages | EC50: 109-120 nM |
| Pyrrole-based series | Compound 3 (ML10) | Male gamete formation | EC50: 141 nM |
| Pyrrole-based series | Compound 3 (ML10) | Sporozoite invasion | EC50: 199 nM |
Immunomodulatory Effects (e.g., STING Receptor Agonism)
The stimulator of interferon genes (STING) signaling pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells. nih.gov Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, mounting an immune response. nih.gov Targeting the STING receptor with small-molecule agonists has emerged as a promising strategy for cancer immunotherapy and anti-infective therapies. nih.govnih.gov
A series of 1H-pyrrole-3-carbonitrile derivatives has been discovered as potential STING agonists. nih.gov Structure-activity relationship studies were performed by modifying substituents on the aniline ring system. nih.gov Representative compounds from this series, such as 7F, 7P, and 7R, demonstrated potent agonistic activity comparable to the known STING agonist SR-717 in binding to various human STING alleles and inducing a reporter signal in human THP1 cell lines. nih.gov Further investigation showed that compound 7F could induce the phosphorylation of key downstream signaling proteins, including TBK1 and IRF3, and stimulate the expression of target genes such as IFNB1 and CXCL10 in a STING-dependent manner. nih.gov
Table 5: STING Receptor Agonism by 1H-Pyrrole-3-carbonitrile Derivatives
| Compound | Activity | Cell Line | Observed Effect |
|---|---|---|---|
| 7F, 7P, 7R | Comparable to SR-717 | THP1 | Induced reporter signal |
| 7F | STING-dependent | THP1 | Induced phosphorylation of TBK1, IRF3; Stimulated IFNB1, CXCL10 expression |
Antioxidant Potency and Free Radical Scavenging Mechanisms
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals. eurekaselect.com Pyrrole and sulfonamide moieties are known to be present in molecules with antioxidant capabilities. eurekaselect.comnih.gov
The antioxidant potential of pyrrole-based sulfonamide derivatives has been investigated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method. nih.govnih.gov The mechanism by which these compounds exert their antioxidant effect often involves hydrogen atom transfer (HAT) or electron transfer to neutralize free radicals. researchgate.netmdpi.com The N-H group within the pyrrole ring is an active site for hydrogen donation. researchgate.net Studies on various pyrrole derivatives have demonstrated significant scavenging activity against radicals like superoxide anion (O2•−) and hydroxyl radical (•OH). mdpi.com For example, a series of pyrazole-based sulfonamides was synthesized and tested, with some compounds exhibiting significant free radical scavenging activity. nih.gov Compound 4e, which has a dichloro substitution, showed a high percentage of DPPH inhibition (92.64%), attributed to the electronegative effect facilitating the formation of the non-radical form of DPPH. nih.gov
Table 6: Antioxidant Activity of Pyrrole and Sulfonamide Derivatives
| Compound Scaffold | Assay | Activity Measurement | Mechanism |
|---|---|---|---|
| Pyrazole (B372694) based Sulfonamide (Compound 4e) | DPPH | 92.64% inhibition | Free radical scavenging |
| 2-aminothiazole sulfonamide (Compound 8) | DPPH | 90.09% inhibition | Free radical scavenging |
| 2-thiouracil-5-Sulfonamide (Compound 9d) | DPPH | IC50: 7.55 ± 1.70 μg/mL | Electron/Hydrogen donation |
Structure Activity Relationship Sar Studies of 1h Pyrrole 3 Sulfonamide Derivatives
Influence of Substituent Position, Nature, and Stereochemistry on Biological Activity and Selectivity
The biological activity and selectivity of 1H-Pyrrole-3-sulfonamide derivatives are highly dependent on the position, chemical nature, and stereochemistry of their substituents. The pyrrole (B145914) ring itself is a versatile scaffold, and modifications at its various positions can lead to significant changes in pharmacological effects. rsc.orgjuit.ac.in
The position of the sulfonamide group on the pyrrole ring is a critical determinant of activity. Studies on pyrrol-2-one derivatives with dual sulfonamide moieties have shown that the substitution pattern significantly impacts inhibitory activity against enzymes like carbonic anhydrase (CA). For instance, moving the sulfonamide groups from the 4-position to the 3-position on aromatic tails attached to the pyrrole core can alter the inhibitory profile against different CA isoforms. acs.org
The nature of the substituents on the pyrrole ring and any associated aromatic groups plays a vital role.
Electron-withdrawing vs. Electron-donating Groups: The introduction of electron-withdrawing groups, such as halogens (e.g., chlorine), onto the pyrrole ring can increase hydrophobic interactions within the target's binding pocket. mdpi.com Dihalogenation on the pyrrole heterocycle has been identified as a key feature for enhancing antibacterial activity. mdpi.com Conversely, electron-donating groups like methoxy (B1213986) and hydroxy on associated phenyl rings have been shown to enhance the inhibitory activity of certain pyrrole-sulfonamide derivatives against specific carbonic anhydrase isoforms, such as hCA II. acs.org
Lipophilicity: The lipophilicity of substituents can affect the ability of the compound to penetrate bacterial cell membranes. Analogues with longer carbon chains, which increase lipophilicity, may exhibit better penetration and, consequently, greater antibacterial activity. mdpi.com
Stereochemistry: While not extensively detailed in the provided context for 1H-pyrrole-3-sulfonamides specifically, stereochemistry is a known critical factor in the SAR of many bioactive molecules. The spatial arrangement of atoms can dictate the precise fit of a molecule into the binding site of a target protein, influencing both potency and selectivity.
The following table summarizes the influence of various substituents on the biological activity of pyrrole-sulfonamide derivatives based on research findings.
| Modification Site | Substituent/Modification | Effect on Biological Activity | Target Example |
| Pyrrole Ring | Dihalogenation (e.g., two chlorine atoms) | Increased hydrophobic interactions, enhanced potency. mdpi.com | Bacterial DNA Gyrase |
| Phenyl Ring (attached to pyrrole) | Methoxy (-OCH3) and Hydroxy (-OH) groups | Enhanced inhibitory activity. acs.org | Human Carbonic Anhydrase II (hCA II) |
| General Structure | Longer alkyl chains | Improved penetration of bacterial cell membranes. mdpi.com | Bacterial Cells |
| Aromatic Tails | Position of Sulfonamide (e.g., 3-position vs 4-position) | Alters selectivity and inhibition profile. acs.org | Carbonic Anhydrase Isoforms |
Identification of Key Pharmacophores and Molecular Features for Target Interaction
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for biological activity. dovepress.com For this compound derivatives, the key pharmacophoric features are derived from the pyrrole core, the sulfonamide moiety, and various substituents that engage in specific interactions with the target protein.
The sulfonamide group (-SO₂NH₂) is a critical pharmacophore, often acting as a zinc-binding group in metalloenzymes such as carbonic anhydrases. acs.org It mimics the substrate and anchors the inhibitor to the zinc ion in the enzyme's active site. The pyrrole ring serves as a central scaffold, positioning the sulfonamide and other substituents for optimal interaction with the target. rsc.orgresearchgate.net Its aromatic nature allows for potential π-π stacking interactions with aromatic amino acid residues in the binding pocket.
Key molecular interactions that contribute to target binding include:
Hydrogen Bonding: The N-H proton of the pyrrole ring and the protons of the sulfonamide group can act as hydrogen bond donors. mdpi.com
Hydrophobic Interactions: Substituents like halogens or alkyl groups on the pyrrole ring can engage in hydrophobic interactions, enhancing binding affinity. mdpi.com
Cation-π Interactions: In some cases, the electron-rich pyrrole ring can interact with positively charged residues like arginine in the target's active site. nih.gov
For example, in the inhibition of Arabidopsis thaliana acetohydroxy acid synthase (AHAS), a pyrazole (B372694) sulfonamide derivative was found to interact via a hydrogen bond and cation-π interactions with an arginine residue, as well as further cation-π interactions with tryptophan and tyrosine residues. nih.gov These interactions stabilize the inhibitor within the active site, leading to potent inhibition.
Rational Design Strategies for Enhanced Potency and Improved Selectivity
Rational drug design utilizes the understanding of SAR and target structure to create more effective and selective inhibitors. rsc.org For this compound derivatives, strategies focus on optimizing the interactions identified in pharmacophore models.
One key strategy is scaffold hopping and functional group modification . By replacing or modifying parts of the molecule, researchers can fine-tune its properties. For instance, introducing a pyrazole ring in place of other structures in sulfonamide-based herbicides led to potent AHAS inhibitors. nih.gov Similarly, systematic modification of substituents on the pyrrole ring and associated aromatic groups is a common approach. A study on NLRP3 inflammasome inhibitors based on a sulfonamide scaffold demonstrated that the sulfonamide and a benzyl (B1604629) moiety were crucial for selectivity, and further modifications led to a new lead inhibitor with improved potency and binding affinity. nih.gov
Structure-based design , which uses the 3D structure of the target protein, allows for the precise design of inhibitors that fit optimally into the binding site. dovepress.com Molecular docking simulations can predict how different derivatives will bind and guide the synthesis of the most promising candidates. nih.gov This approach helps in optimizing linker lengths and the geometry of the molecule to achieve stable and efficient target engagement. rsc.org
Improving selectivity is another critical goal. Often, a drug may interact with multiple targets, leading to side effects. By analyzing the differences in the active sites of related proteins (e.g., different carbonic anhydrase isoforms), substituents can be chosen that favor binding to the desired target over others. acs.org For example, specific substitution patterns with methoxy and hydroxy groups on pyrrol-2-one bis-sulfonamides conferred significant selectivity for the hCA II isoform. acs.org
Investigation of Molecular Modifications to Overcome Drug Resistance Mechanisms
Drug resistance is a major challenge in therapy, particularly in antibacterial and anticancer treatments. nih.gov For sulfonamides, a primary mechanism of bacterial resistance is the acquisition of genes (like sul1 and sul2) that encode alternative, drug-insensitive forms of the target enzyme, dihydropteroate (B1496061) synthase (DHPS). nih.gov Another mechanism involves mutations in the original target enzyme that reduce the binding affinity of the drug while still allowing the natural substrate to bind. nih.govbiorxiv.org
Molecular modifications to this compound derivatives to overcome resistance are aimed at either inhibiting the resistant enzyme or bypassing the resistance mechanism altogether.
Strategies include:
Designing inhibitors that can bind to the mutated target: Structural studies of resistant enzymes can reveal changes in the active site. For instance, research has shown that resistant DHPS enzymes can have an insertion of a phenylalanine residue that blocks sulfonamide binding. biorxiv.org New derivatives could be designed to accommodate this change or to bind to a different, allosteric site on the enzyme.
Developing dual-target or multi-target inhibitors: Compounds that inhibit both the original target and another essential pathway could be effective even if resistance to one target emerges. nih.gov
Creating compounds that are not susceptible to efflux pumps: Some resistance mechanisms involve pumping the drug out of the cell. Modifying the physicochemical properties of the drug, such as its size, charge, or lipophilicity, can reduce its recognition by these pumps.
Targeted Protein Degradation: An emerging strategy is the use of proteolysis-targeting chimeras (PROTACs). These are bifunctional molecules that link the target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein rather than just its inhibition. mdpi.com This approach could potentially overcome resistance caused by target mutations, as it marks the entire protein for destruction. mdpi.com
By understanding the molecular basis of resistance, rational design strategies can be employed to create next-generation this compound derivatives that remain effective against resistant pathogens or cancer cells.
Future Directions and Emerging Research Avenues for 1h Pyrrole 3 Sulfonamide Chemistry
Development of Innovative and Sustainable Synthetic Routes
The future of 1H-pyrrole-3-sulfonamide synthesis lies in the development of environmentally friendly and efficient methodologies. Traditional synthetic routes often involve harsh reaction conditions, toxic reagents, and multiple steps, leading to significant waste generation. Modern approaches are increasingly focused on green chemistry principles to address these challenges.
One-Pot and Multicomponent Reactions: One-pot, three-component synthesis has been successfully employed for the preparation of novel 3-sulfonamide pyrrol-2-one derivatives. nih.gov This strategy, utilizing trifluoroacetic acid as a catalyst, allows for the efficient construction of complex molecules from simple starting materials in a single step, minimizing waste and saving time. nih.gov The development of similar one-pot procedures for a wider range of this compound analogs is a key area of future research. For instance, a triflic acid-controlled one-pot cyclization/annelation has been shown to be an efficient protocol for preparing N-sulfonyl pyrroles from commercially available sulfonamides. nih.gov
Green Catalysis and Solvents: The use of heterogeneous catalysts and green solvents is another promising avenue. For example, amorphous carbon-supported sulfonic acid has been utilized as a recyclable catalyst for the synthesis of pyrrole (B145914) derivatives. digitellinc.com Exploring the use of such catalysts for the synthesis of this compound could lead to more sustainable processes. Furthermore, enzyme-catalyzed reactions, such as those involving engineered P450 enzymes for C-H amination, offer a highly selective and environmentally benign alternative for sulfonamide synthesis. thieme-connect.com The biosynthesis of sulfonamide antibiotics in actinomycetes, which utilizes flavin-dependent enzymes and SO2 from bacterial sulfur metabolism, provides inspiration for developing novel biocatalytic routes. nih.gov
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, scalability, and reaction control. ucl.ac.ukresearchgate.net This technology is particularly well-suited for the synthesis of heterocyclic compounds and has been applied to the preparation of pyrrole-3-carboxylic acid derivatives. ucl.ac.ukresearchgate.net The adaptation of flow chemistry for the synthesis of this compound and its derivatives could enable rapid and efficient production of compound libraries for drug discovery. unimi.it
| Synthetic Approach | Key Features | Potential Application for this compound |
| One-Pot Reactions | Multiple reactions in a single vessel | Efficient synthesis of diverse analogs from simple precursors. |
| Green Catalysis | Use of recyclable and non-toxic catalysts | Sustainable production with reduced environmental impact. |
| Biocatalysis | Enzyme-mediated transformations | Highly selective and environmentally friendly synthesis. |
| Flow Chemistry | Continuous processing in microreactors | Scalable, safe, and rapid synthesis for library generation. |
Exploration of Novel Biological Targets and Therapeutic Applications
The this compound scaffold has demonstrated a broad spectrum of biological activities, and ongoing research continues to uncover new therapeutic potentials.
Anticancer Agents: A significant area of research focuses on the development of this compound derivatives as anticancer agents. These compounds have been shown to target various cancer-related enzymes.
Carbonic Anhydrase (CA) Inhibitors: Novel 3-sulfonamide pyrrol-2-one derivatives have been designed as potent inhibitors of human carbonic anhydrase isoforms, particularly CA IX and CA XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment. nih.govnih.gov Some of these compounds have shown cytotoxicity against various cancer cell lines. nih.gov
Kinase Inhibitors: The pyrrole and sulfonamide moieties are present in several approved kinase inhibitors. mdpi.comcancertreatmentjournal.com Research into this compound derivatives as inhibitors of kinases like c-Src, which is implicated in cancer cell proliferation and survival, is a promising avenue. thieme-connect.comnih.gov Furthermore, pyrrolo[2,3-d]pyrimidine derivatives bearing sulfonamide moieties have shown potential as multi-targeted kinase inhibitors and apoptosis inducers. mdpi.com
Other Anticancer Targets: Novel sulfonamide derivatives have been identified as activators of tumor pyruvate (B1213749) kinase M2 (PKM2), a key enzyme in cancer metabolism, leading to apoptosis and cell cycle arrest in lung cancer cells. nih.gov Pyrrolo[2,3-d]pyrimidines with sulfonamide groups have also shown potential as radioprotective agents. nih.gov
Neurodegenerative Diseases: The role of this compound derivatives in treating neurodegenerative diseases is an emerging field of interest. Sulfonamide derivatives have been investigated as inhibitors of amyloid aggregation, a pathological hallmark of diseases like Alzheimer's and Parkinson's. nih.gov Furthermore, pyrrole-containing compounds are being explored as multi-target agents for Alzheimer's disease, inhibiting enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). eurekaselect.comnih.gov
Antimicrobial and Antiviral Agents: The pyrrole scaffold is a component of numerous natural and synthetic antimicrobial agents. acs.org Hybrid molecules combining the this compound core with other pharmacophores could lead to the development of novel antibiotics to combat drug-resistant bacteria. acs.org Additionally, sulfonamides with heterocyclic components have shown promise as antiviral agents against a range of viruses, including enteroviruses and HIV. mdpi.com
| Therapeutic Area | Potential Biological Target(s) | Research Findings |
| Cancer | Carbonic Anhydrases (CA IX, CA XII), Kinases (c-Src, etc.), Pyruvate Kinase M2 (PKM2) | Inhibition of tumor growth, induction of apoptosis, and cell cycle arrest. nih.govnih.govnih.gov |
| Neurodegenerative Diseases | Amyloid-β, Tau, α-Synuclein, MAO-B, AChE | Inhibition of protein aggregation and modulation of key enzymes in the brain. nih.goveurekaselect.com |
| Infectious Diseases | Bacterial and viral enzymes | Broad-spectrum antimicrobial and antiviral activity. acs.orgmdpi.com |
Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. These computational tools can be effectively applied to the development of this compound derivatives.
Predictive Modeling for Bioactivity: Machine learning models can be trained on existing datasets of pyrrole and sulfonamide compounds to predict the biological activity of novel, untested molecules. researchgate.netnih.gov Quantitative Structure-Activity Relationship (QSAR) models, powered by deep learning, can identify key structural features that contribute to the desired therapeutic effect, guiding the design of more potent and selective compounds. mdpi.com This approach can significantly reduce the time and cost associated with traditional high-throughput screening.
Generative AI for De Novo Design: Generative AI models can design entirely new molecules from scratch with desired properties. nih.govnih.govmdpi.comrsc.orgresearchgate.net By providing the model with the this compound scaffold as a starting point and defining specific activity and pharmacokinetic parameters, novel and diverse chemical structures can be generated. This allows for the exploration of a much larger chemical space than is possible with traditional methods.
Interpretable Machine Learning for Mechanistic Insights: Interpretable ML models can provide insights into the underlying mechanisms of action by highlighting the molecular features that are most important for a particular biological activity. digitellinc.com For instance, machine learning has been used to understand the reactivity of N-sulfonylimines in multicomponent reactions, which can inform the synthesis of new sulfonamide derivatives. rsc.org Applying such models to this compound can help in understanding structure-activity relationships (SAR) and designing more effective drugs. ic.ac.ukcas.org
| AI/ML Application | Description | Impact on this compound Research |
| Predictive Modeling | Algorithms that predict the biological activity of new compounds. | Faster identification of promising drug candidates and prioritization for synthesis. |
| Generative AI | AI models that create novel molecular structures with desired properties. | Exploration of new chemical space and design of innovative drug-like molecules. |
| Interpretable ML | Models that provide insights into the reasons behind their predictions. | Better understanding of SAR and mechanisms of action to guide rational drug design. |
Design and Synthesis of Multifunctional Agents
The complexity of many diseases, such as cancer and neurodegenerative disorders, often necessitates targeting multiple biological pathways simultaneously. The design of multifunctional agents, or hybrid molecules, that can interact with more than one target is a promising therapeutic strategy. The this compound scaffold is an excellent platform for the development of such agents.
Dual-Target Inhibitors: By combining the this compound core with other pharmacophores, it is possible to create molecules that inhibit two or more targets. For example, a "dual-tail" strategy has been employed in the design of pyrrol-2-one derivatives with two sulfonamide moieties, leading to potent and selective inhibition of carbonic anhydrase isoforms. nih.gov This concept can be extended to design dual inhibitors of kinases and other cancer-related targets.
Hybrid Molecules with Synergistic Effects: Hybridizing the this compound scaffold with other biologically active molecules can lead to synergistic therapeutic effects. For instance, conjugating a pyrrole-sulfonamide with a known anticancer drug could enhance its efficacy and overcome drug resistance. Recent studies on pyrrole hybrids have shown improved antibacterial activity by incorporating electron-withdrawing and phenolic groups. acs.org
Theranostic Agents: The development of theranostic agents, which combine therapeutic and diagnostic capabilities in a single molecule, is a rapidly growing field. The this compound scaffold could be functionalized with imaging agents (e.g., fluorophores, radioisotopes) to create probes that not only treat a disease but also allow for its visualization and monitoring.
Application of this compound as Probes in Chemical Biology and Diagnostics
Chemical probes are essential tools for studying biological processes and validating drug targets. The unique properties of the this compound scaffold make it a promising candidate for the development of novel chemical probes and diagnostic agents.
Enzyme Activity Probes: Derivatives of this compound can be designed as activity-based probes to study the function of specific enzymes in their native environment. By incorporating a reactive group that can covalently bind to the active site of an enzyme, these probes can be used to identify and quantify enzyme activity in complex biological samples.
Fluorescent Probes for Bioimaging: The pyrrole ring can be modified to create fluorescent molecules. By attaching a this compound to a fluorophore, it is possible to develop probes for imaging biological targets in living cells. These probes could be used to study the localization and dynamics of specific proteins or to monitor changes in the cellular environment.
Diagnostic Assays: The ability of this compound derivatives to selectively bind to certain biological targets can be exploited for the development of diagnostic assays. For example, compounds that bind with high affinity to a disease biomarker could be used to develop enzyme-linked immunosorbent assays (ELISAs) or other diagnostic tests.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1H-Pyrrole-3-sulfonamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A common approach involves reacting pyrrole derivatives with sulfonyl chlorides under controlled conditions. For example, analogous disulfonamide syntheses use diamines with pyridine rings and sulfonyl chlorides in anhydrous solvents (e.g., dichloromethane) at 0–5°C to minimize side reactions . Optimization may include adjusting stoichiometry, temperature, and purification via recrystallization or column chromatography. Monitoring reaction progress with TLC or HPLC ensures intermediate stability .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address common ambiguities?
- Methodological Answer : FT-IR confirms sulfonamide functional groups (S=O stretches ~1350–1150 cm⁻¹). resolves pyrrole ring protons (δ 6.5–7.5 ppm) and NH signals (δ ~5–6 ppm). Mass spectrometry (MS) validates molecular weight (CHNOS = 146 g/mol) . Ambiguities in NH proton splitting can be resolved by deuterium exchange or 2D NMR (HSQC) .
Q. How can researchers ensure the purity of this compound for pharmacological studies, and what analytical standards apply?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) is standard for purity assessment (>95%). Regulatory guidelines (e.g., ICH Q2(R1)) recommend validating methods for linearity, precision, and limits of detection. Impurity profiling via LC-MS identifies byproducts, such as unreacted sulfonyl chlorides or hydrolyzed intermediates .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in spectroscopic or synthetic yield data across studies?
- Methodological Answer : Triangulate data using complementary techniques (e.g., X-ray crystallography to confirm NMR assignments) . For yield discrepancies, replicate reactions under reported conditions while controlling variables (e.g., moisture, catalyst purity). Statistical tools like ANOVA or Bayesian analysis quantify reproducibility . Documenting reaction parameters (e.g., solvent grade, stirring rate) minimizes ambiguity .
Q. How can computational modeling predict the reactivity and biological activity of this compound derivatives?
- Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) screens interactions with target enzymes (e.g., carbonic anhydrase). QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the pyrrole ring) with antimicrobial activity . Validate predictions with in vitro assays .
Q. What methodological frameworks (e.g., PICO, FINER) are suitable for designing studies on this compound's structure-activity relationships?
- Methodological Answer : Apply the FINER criteria:
- Feasible : Use fragment-based libraries to test derivatives without full synthesis.
- Novel : Focus on understudied substituents (e.g., trifluoromethyl groups).
- Ethical : Adhere to OECD guidelines for cytotoxicity screening.
- Relevant : Prioritize targets with clinical relevance (e.g., antibiotic-resistant bacteria) .
- PICO framework for hypothesis-driven studies:
- Population : Bacterial strains (e.g., E. coli).
- Intervention : this compound derivatives.
- Comparison : Positive controls (e.g., sulfamethoxazole).
- Outcome : Minimum inhibitory concentration (MIC) .
Data Presentation Example
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
